molecular formula C31H48O6 B1255161 22-Acetoxy-15-deoxoeucosterol

22-Acetoxy-15-deoxoeucosterol

Cat. No. B1255161
M. Wt: 516.7 g/mol
InChI Key: HQRDFTGMRWUATR-JPWMYSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Acetoxy-15-deoxoeucosterol is a natural product found in Veltheimia capensis, Veltheimia bracteata, and other organisms with data available.

Scientific Research Applications

Chemical Synthesis and Toxicity Analysis

  • The chemical synthesis of (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one, a derivative closely related to 22-Acetoxy-15-deoxoeucosterol, has been improved. The compound exhibited high toxicity in MCF-7 human mammary gland carcinoma cells, indicating its potential use in cancer research (Mekhtiev, Timofeev, & Misharin, 2008).

Stereochemistry and Molecular Dynamics

  • The stereochemistry of brassinosteroid analogs with 22,23-epoxide groups, like 22-Acetoxy-15-deoxoeucosterol, can be determined using (13)C NMR spectroscopy. The study also explores the conformational dynamics and gamma interactions affecting the chemical shifts, providing insights into the molecular behavior of such compounds (Suardíaz et al., 2008).

Absolute Configuration and Biological Activity

  • Research into stigmasterol oxiranes, chemically similar to 22-Acetoxy-15-deoxoeucosterol, has been conducted to understand their absolute configuration and biological activity. The study focuses on the cytotoxicity of individual pure compounds, vital for establishing biological activity hierarchy (Fuentes-Figueroa et al., 2021).

Anti-androgenic Activity

  • Compounds structurally related to 22-Acetoxy-15-deoxoeucosterol have been isolated from medicinal plants and shown potent anti-androgenic activity. The study indicates the importance of structural features like the hemiketal structure, acyloxy group at C-22, and ketone at C-3 in manifesting this activity (Kuroyanagi et al., 2001).

properties

Product Name

22-Acetoxy-15-deoxoeucosterol

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

[(2'S,3S,3'R,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-2'-propanoylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-3'-yl] acetate

InChI

InChI=1S/C31H48O6/c1-8-22(34)26-25(36-19(3)33)18(2)31(37-26)16-15-29(6)21-9-10-23-27(4,20(21)11-14-30(29,31)7)13-12-24(35)28(23,5)17-32/h18,23-26,32,35H,8-17H2,1-7H3/t18-,23-,24+,25-,26-,27-,28-,29+,30+,31+/m1/s1

InChI Key

HQRDFTGMRWUATR-JPWMYSMRSA-N

Isomeric SMILES

CCC(=O)[C@@H]1[C@@H]([C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C)OC(=O)C

Canonical SMILES

CCC(=O)C1C(C(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC(=O)C

synonyms

22-acetoxy-15-deoxoeucosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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